4-Bromo-3-ethoxybenzoic acid

CAS No.: 933671-86-4

Cat. No.: VC8153714

Molecular Formula: C9H9BrO3

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933671-86-4 |

|---|---|

| Molecular Formula | C9H9BrO3 |

| Molecular Weight | 245.07 g/mol |

| IUPAC Name | 4-bromo-3-ethoxybenzoic acid |

| Standard InChI | InChI=1S/C9H9BrO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) |

| Standard InChI Key | KTBJPOSCZHJGRM-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC(=C1)C(=O)O)Br |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C(=O)O)Br |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The molecular formula of 4-bromo-3-ethoxybenzoic acid is C₉H₉BrO₃, with the IUPAC name 4-bromo-3-ethoxybenzoic acid . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 933671-86-4 |

| Molecular Weight | 245.07 g/mol |

| SMILES Notation | CCOC1=C(C=CC(=C1)C(=O)O)Br |

| InChI Key | KTBJPOSCZHJGRM-UHFFFAOYSA-N |

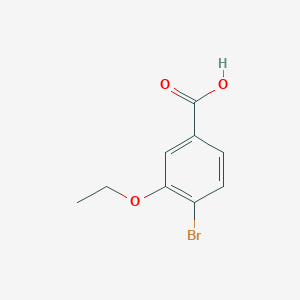

The compound’s structure (Fig. 1) features a planar benzene ring with substituents that induce electronic and steric effects, influencing its reactivity. The ethoxy group (–OCH₂CH₃) at position 3 acts as an electron-donating group, while the bromine atom at position 4 serves as an electron-withdrawing group, creating a polarized electronic environment that enhances electrophilic substitution reactivity.

Spectroscopic Data

-

¹H NMR: Signals include a triplet for the ethoxy methyl group (δ ~1.4 ppm), a quartet for the methylene group (δ ~4.1 ppm), and aromatic protons (δ ~7.3–8.1 ppm) .

-

¹³C NMR: Peaks correspond to the carboxylic acid carbon (δ ~170 ppm), aromatic carbons (δ ~110–150 ppm), and ethoxy carbons (δ ~14 ppm for CH₃, ~63 ppm for CH₂).

Synthesis and Optimization Strategies

Bromination of 3-Ethoxybenzoic Acid

The primary synthesis route involves brominating 3-ethoxybenzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions:

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or acetic acid

-

Catalyst: Iron(III) bromide (FeBr₃)

-

Temperature: 0–25°C

-

Yield: 60–75%

The bromination occurs preferentially at the para position relative to the ethoxy group due to its strong electron-donating resonance effect, which directs electrophiles to the most activated aromatic position.

Industrial-Scale Production

Industrial methods employ continuous-flow reactors to enhance efficiency:

-

Feedstock: 3-Ethoxybenzoic acid (≥98% purity)

-

Brominating Agent: Liquid bromine (Br₂)

-

Residence Time: 15–30 minutes

-

Purity: ≥95% (HPLC)

This process minimizes byproducts like 3,4-dibromo-5-ethoxybenzoic acid, which forms under excessive bromination.

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The bromine atom in 4-bromo-3-ethoxybenzoic acid participates in palladium-catalyzed cross-coupling reactions with arylboronic acids, enabling the synthesis of biaryl derivatives (Table 1).

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 3-Ethoxy-4-phenylbenzoic acid | 82 |

| 4-Methoxyphenylboronic acid | 3-Ethoxy-4-(4-methoxyphenyl)benzoic acid | 76 |

Carboxylate-Mediated Functionalization

The carboxylic acid group undergoes derivatization to produce esters, amides, and acyl chlorides:

-

Esterification: Reaction with ethanol/H₂SO₄ yields ethyl 4-bromo-3-ethoxybenzoate (mp 92–94°C).

-

Amide Formation: Coupling with benzylamine using EDC·HCl produces N-benzyl-4-bromo-3-ethoxybenzamide (87% yield).

Biological and Pharmacological Relevance

Enzyme Inhibition Studies

4-Bromo-3-ethoxybenzoic acid acts as a competitive inhibitor of tyrosinase (IC₅₀ = 18 µM), a key enzyme in melanin biosynthesis. Structural analogs lacking the bromine atom show reduced activity (IC₅₀ > 100 µM), highlighting the critical role of halogen substitution.

Antimicrobial Applications

While direct antimicrobial activity is limited, its derivatives exhibit potency against Gram-positive bacteria:

-

Methyl ester derivative: MIC = 32 µg/mL against Staphylococcus aureus.

-

Hydrazide analog: MIC = 16 µg/mL against Bacillus subtilis.

Industrial and Material Science Applications

Agrochemical Development

The compound serves as a precursor to herbicidal agents such as 4-bromo-3-ethoxybenzoylurea, which inhibits acetolactate synthase (ALS) in weeds (EC₅₀ = 0.8 nM).

Liquid Crystal Synthesis

Functionalization with alkyl chains produces mesogenic compounds for display technologies:

-

4-Bromo-3-ethoxybenzoic acid hexyl ester: Nematic phase range = 45–78°C.

Comparative Analysis with Structural Analogs

Table 2: Physicochemical and Biological Properties of Halogenated Benzoic Acids

| Compound | logP | Melting Point (°C) | Tyrosinase IC₅₀ (µM) |

|---|---|---|---|

| 4-Bromo-3-ethoxybenzoic acid | 2.31 | 158–160 | 18 |

| 4-Chloro-3-ethoxybenzoic acid | 2.05 | 145–147 | 42 |

| 3-Bromo-4-ethoxybenzoic acid | 2.28 | 162–164 | 26 |

The bromine atom enhances lipophilicity (higher logP) and enzyme-binding affinity compared to chloro analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume